![molecular formula C25H22ClN5O4 B2769422 8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-58-6](/img/no-structure.png)
8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a butanone group, and an imidazopurinedione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would typically be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
The compound has been synthesized as part of a broader group of imidazo[2,1-f]purine derivatives, focusing on their potential pharmacological applications. Studies have evaluated the synthesis methodologies, structural analogs, and preliminary pharmacological evaluation of these compounds. For example, research into imidazo[2,1-f]purine-2,4-dione derivatives has explored their serotonin receptor affinities and potential as anxiolytic and antidepressant agents. These studies highlight the chemical's relevance in developing new therapeutic agents with specific receptor target activities (Zagórska et al., 2009; Zagórska et al., 2016).
Molecular Modeling and Drug Design
The compound has also been part of studies focusing on molecular modeling and drug design, particularly in the context of identifying new compounds with potential anxiolytic or antidepressant activity. Through structure-activity relationship analyses and docking studies, researchers have been able to pinpoint structural features critical for receptor affinity and selectivity, aiding in the design of novel therapeutic agents (Zagórska et al., 2015).
Chemical Synthesis and Reagent Development
In addition to pharmacological studies, the compound has been involved in research focused on its chemical synthesis and the development of new reagents for regioselective synthesis. This includes exploring versatile reagents for synthesizing purine analogs and related compounds, demonstrating the compound's utility in advancing synthetic organic chemistry methodologies (Ostrovskyi et al., 2011).
Photophysical and Spectral Properties
Research has also delved into the spectral and photophysical properties of imidazo[2,1-f]purine derivatives, which is crucial for understanding their behavior in different environments and potential applications in photodynamic therapy or as photophysical probes (Wenska et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
896300-58-6 |
|---|---|
Nombre del producto |
8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Fórmula molecular |
C25H22ClN5O4 |
Peso molecular |
491.93 |
Nombre IUPAC |
6-(3-chloro-4-methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H22ClN5O4/c1-14(15(2)32)30-23(33)21-22(28(3)25(30)34)27-24-29(21)13-19(16-8-6-5-7-9-16)31(24)17-10-11-20(35-4)18(26)12-17/h5-14H,1-4H3 |
Clave InChI |
ICXNVFDTFUAUMS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



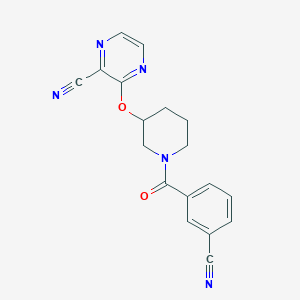
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)
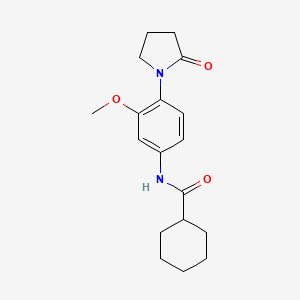
![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)
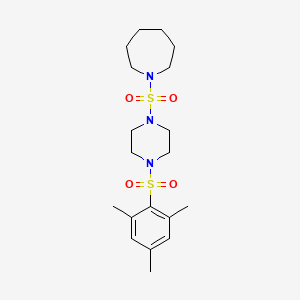
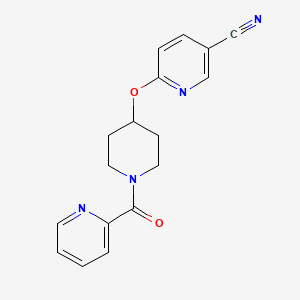
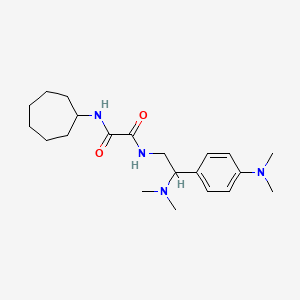
![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)
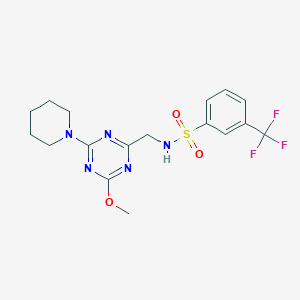
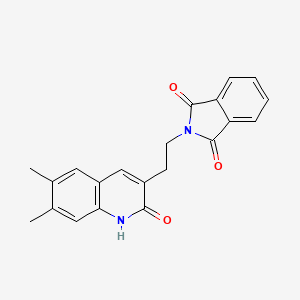
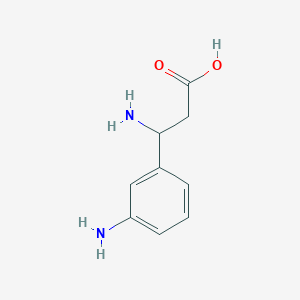
![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)